N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide
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Overview
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an acetamide group, and a chiral center at the 2-amino-3-methyl-butyryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-amino-3-methyl-butyryl moiety: This step involves the coupling of the piperidine ring with (S)-2-amino-3-methyl-butyric acid or its derivatives using coupling reagents such as carbodiimides.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide or hydroxylated products.
Reduction: Formation of reduced derivatives such as primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Biochemistry: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-propionamide
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-butyramide
Uniqueness
This compound is unique due to its specific structural features, including the presence of a chiral center and the acetamide group. These features contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a synthetic organic compound classified as a piperidine derivative. Its unique structure, characterized by a piperidine ring and an acetamide group, positions it as a candidate for various biological applications. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic implications based on existing literature.
Molecular Formula: C₁₂H₁₈N₃O₂
Molecular Weight: 238.29 g/mol
IUPAC Name: N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide
Synthesis
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Coupling with 2-amino-3-methyl-butyric Acid: Utilizing coupling reagents such as carbodiimides.
- Acetylation: Final acetylation of the amine group to yield the acetamide.
These steps can be optimized for industrial production to ensure high yield and purity.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including various receptors and enzymes. Its mechanism may involve modulation of receptor activity or inhibition of enzyme function, leading to diverse biological effects.
Pharmacological Applications
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- The compound's action is bactericidal, primarily through inhibition of protein synthesis pathways .
- Neuroprotective Effects:
- Anti-inflammatory Activity:
Case Studies and Research Findings
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSGTSNEJSAOV-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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